N-[(2-chlorophenyl)methyl]-6-[1-[(2-cyanophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide
Description
This compound features a thieno[3,2-d]pyrimidine-2,4-dione core substituted with a 2-cyanophenylmethyl group at position 1 and a 2-chlorophenylmethyl-linked hexanamide chain at position 3.
Properties
Molecular Formula |
C27H25ClN4O3S |
|---|---|
Molecular Weight |
521.0 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-6-[1-[(2-cyanophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide |
InChI |
InChI=1S/C27H25ClN4O3S/c28-22-11-6-5-9-20(22)17-30-24(33)12-2-1-7-14-31-26(34)25-23(13-15-36-25)32(27(31)35)18-21-10-4-3-8-19(21)16-29/h3-6,8-11,13,15H,1-2,7,12,14,17-18H2,(H,30,33) |
InChI Key |
NITNUKOVKVBMNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CCCCCN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=CC=C4C#N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-6-{1-[(2-cyanophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the chlorophenyl and cyanophenyl groups. Key steps may include:
Cyclization Reactions: Formation of the thieno[3,2-d]pyrimidine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the chlorophenyl and cyanophenyl groups via nucleophilic substitution reactions.
Amidation: Formation of the hexanamide moiety through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-6-{1-[(2-cyanophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the nitrile group to an amine.
Substitution: The chlorophenyl group can participate in substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized thieno[3,2-d]pyrimidine derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-6-{1-[(2-cyanophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.
Materials Science: Application in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-6-{1-[(2-cyanophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The closest analog is N-[(2-chlorophenyl)methyl]-6-[1-[(4-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide (), which replaces the 2-cyanophenyl group with a 4-chlorophenylmethyl substituent. Key differences include:
- Synthetic Accessibility: Chlorophenyl derivatives (e.g., ) are often easier to synthesize than cyanophenyl analogs, which may require specialized nitrile-forming reactions .
Heterocyclic Core Variations
- Thieno[3,2-d]pyrimidine vs. Pyrimidine: describes 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide, which lacks the fused thiophene ring. The thienopyrimidine core in the target compound likely enhances π-π stacking interactions and metabolic stability compared to simpler pyrimidines .
- Imidazo[1,2-a]pyridine Derivatives: ’s 3-(2-(4-chlorophenyl)imidazo[1,2-a]pyridin-6-yl)-N-methylbenzamide demonstrates how nitrogen-rich cores improve kinase inhibition. The target compound’s thienopyrimidine may offer similar advantages but with distinct regioselectivity .
Agrochemical and Pharmacological Profiles
- Pyrazolecarboxamide Analogs : ’s agrochemical N-[4-Chloro-2-methyl-6-(N-methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxamide shares halogenated aryl groups but employs a pyrazole core. This highlights the role of halogenation in pesticidal activity, a feature also relevant to the target compound .
- Dihydropyrimidinone Derivatives: ’s compound with a dihydropyrimidinone-thioether motif shows antifungal properties, suggesting the target’s thienopyrimidine core could be tailored for similar applications .
Structural and Functional Data Table
Research Findings and Implications
- Substituent Effects: The 2-cyanophenyl group in the target compound likely enhances target binding compared to chlorophenyl analogs () due to stronger dipole interactions. NMR data () suggest that substituent position (e.g., 2-CN vs. 4-Cl) alters chemical environments in regions critical for activity .
- ADMET Considerations: The hexanamide chain may improve oral bioavailability by balancing hydrophilicity and lipophilicity, as seen in ’s amide-linked compounds. However, the cyano group could introduce metabolic liabilities (e.g., cytochrome P450 interactions) .
- Lumping Strategy Relevance: ’s approach to grouping structurally similar compounds supports the hypothesis that minor substituent changes (e.g., Cl → CN) can significantly modulate activity without redesigning the core .
Biological Activity
6-Chloro-4-oxo-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-4H-chromene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The structure of the compound includes a chromene core with various substituents that enhance its biological activity. The presence of a chloro group and a tetrahydrofuran moiety is particularly noteworthy for its potential interactions with biological targets.
Antioxidant Activity
Recent studies have indicated that derivatives of chromene compounds exhibit significant antioxidant properties. For instance, compounds similar to 6-chloro-4-oxo-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-4H-chromene-2-carboxamide have shown the ability to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes. Docking studies suggest that it interacts with cyclooxygenase (COX) enzymes and lipoxygenases, which are important in inflammatory processes. The inhibition of these enzymes can lead to anti-inflammatory effects, making it a candidate for further investigation in inflammatory diseases .
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of the compound against cancer cell lines. Preliminary results indicate that it may induce apoptosis in specific cancer types, although further research is necessary to elucidate the underlying mechanisms and efficacy compared to existing treatments .
Study 1: Antioxidant and Anti-inflammatory Effects
A study published in Pharmacology Reports demonstrated that a related chromene derivative exhibited potent antioxidant activity and significantly reduced inflammation in animal models. The study utilized various assays to measure oxidative stress markers and inflammatory cytokines, providing evidence for the compound's therapeutic potential in managing oxidative stress-related conditions .
Study 2: Enzyme Interaction Analysis
Another investigation focused on the molecular docking of 6-chloro derivatives against COX and lipoxygenase enzymes. The results indicated strong binding affinities, suggesting that modifications to the chromene structure could enhance inhibitory effects on these targets. This study highlights the importance of structure-activity relationships in developing more potent derivatives .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
